Scaffold Versatility: The Unsubstituted 6,7-Position Enables Diverse Derivative Synthesis vs. Pre-functionalized Analogs
The compound's primary differentiation is its role as a versatile synthetic scaffold, specifically due to the absence of substituents at the 6 and 7 positions. This allows for direct chemical modification to generate a library of derivatives . In contrast, its direct analog, cinoxacin (1-ethyl-6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acid, CAS 28657-80-9), is pre-functionalized with a methylenedioxy group, which blocks these positions and restricts further derivatization [1]. This structural difference is critical for SAR studies and the development of novel analogs.
| Evidence Dimension | Synthetic Accessibility for Derivatization |
|---|---|
| Target Compound Data | Unsubstituted at positions 6 and 7; amenable to various chemical modifications including halogenation, amination, and other nucleophilic substitutions . |
| Comparator Or Baseline | Cinoxacin (CAS 28657-80-9): Substituted with a methylenedioxy group at positions 6 and 7, which prevents direct functionalization at these sites [1]. |
| Quantified Difference | Qualitative difference: The target compound offers a modifiable scaffold, whereas the comparator is a pre-functionalized end-product, limiting its use as a synthetic intermediate. |
| Conditions | Comparison based on established chemical structures and synthetic chemistry principles for heterocyclic compounds [REFS-1, REFS-2]. |
Why This Matters
For procurement in medicinal chemistry research, this structural feature is the key decision driver, as it determines the compound's suitability as a starting material for generating novel derivatives versus being a terminal molecule.
- [1] National Cancer Institute. cinoxacin (Code - CHEBI:3716). EVS Explore. https://evsexplore.semantics.cancer.gov/evsexplore/concept/chebi/CHEBI:3716. Accessed April 22, 2026. View Source
